![B612947 N-Methyl-L-isoleucine CAS No. 4125-98-8](/img/structure/B612947.png)
N-Methyl-L-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-L-isoleucine (NMLI) is a branched-chain amino acid (BCAA) found in many foods, including meat, dairy, eggs, and some plant-based sources. It is an essential amino acid, meaning that it must be obtained through diet or supplementation to maintain optimal health. NMLI is an important component of muscle protein synthesis, and has been studied for its potential role in improving physical performance and muscle recovery.
Scientific Research Applications
NMR Spectroscopy in Protein Analysis : N-Methyl-L-isoleucine, as part of isoleucine residues, plays a role in Nuclear Magnetic Resonance (NMR) spectroscopy for analyzing protein structures. Specific labeling of methyl groups in proteins, including isoleucine residues, aids in studying structure and dynamics in protein complexes (Isaacson et al., 2007).
Labeling for Structural Characterizations : The isotopic labeling of methyl groups in isoleucine and other amino acids provides valuable probes for the structural characterization of proteins, especially in complex, large molecular structures (Kerfah et al., 2015).
Prebiotic Chemistry and Homochirality : The enantioselective oligomerization of isoleucine stereomers, including this compound, under prebiotic conditions shows potential correlations between extraterrestrial amino acid delivery and the development of biological homochirality on Earth (Li, Fitz, & Rode, 2013).
Biochemical Pathways in Microorganisms : The biochemical pathways involving isoleucine, such as in Corynebacterium glutamicum, are crucial for understanding and enhancing the production of essential amino acids in microorganisms (Vogt et al., 2014).
Metabolic Disorders Research : The metabolism of this compound and related compounds has implications in studying metabolic disorders like maple syrup urine disease (Wendel, Langenbeck, & Seakins, 1989).
Synthesis and Bioactivity Studies : Research into the synthesis and bioactivity of this compound and related analogs contributes to understanding their potential as inhibitors or competitors in biochemical processes, which can lead to new drug discoveries (Smulson & Rabinovitz, 1968).
Agricultural Biotechnology : The role of isoleucine in plant development, including its impact on root development and gene expression, has significant implications for crop improvement and agricultural biotechnology (Yu et al., 2012).
Pharmaceutical Synthesis : Methods for efficient synthesis of N-methyl amino acids, including this compound, are vital for producing compounds used in pharmaceuticals and natural products (Aurelio et al., 2003).
Nutritional Studies : The metabolism of this compound and similar compounds helps in understanding the nutritional value of various amino acids and their derivatives, contributing to dietary research and animal nutrition (Carter & Handler, 1939).
Amino Acid Transport and Function in Cells : Understanding the transport and function of this compound and related amino acids in cellular processes is crucial for insights into cell biology and the development of targeted therapies (Schmidt, Klatt, & Mayer, 1993).
Mechanism of Action
Target of Action
N-Methyl-L-isoleucine is a derivative of the essential amino acid L-isoleucine . It is a part of the group of branched-chain amino acids (BCAAs), which also includes valine and leucine . The primary targets of this compound are likely to be similar to those of L-isoleucine, which plays a crucial role in hemoglobin synthesis and the regulation of blood sugar and energy levels .
Mode of Action
It is known that l-isoleucine, and by extension its derivatives, are identified as bcaas . These amino acids are essential elements in the diet as they cannot be synthesized by humans . They provide ingredients for the manufacturing of other essential biochemical components in the body, some of which are utilized for the production of energy, stimulants to the upper brain, and helping to increase alertness .
Biochemical Pathways
This compound likely participates in the biochemical pathways of BCAAs. In the last step of these pathways, branched-chain amino acid transaminase catalyzes the synthesis of L-isoleucine or L-valine . 3-Methyl-2-oxobutanoate, a product of dihydroxyacid dehydratase reaction, is a branching point leading either to L-leucine or L-valine biosynthesis .
Result of Action
L-isoleucine is known to play a role in hemoglobin synthesis and the regulation of blood sugar and energy levels . Therefore, this compound might also influence these processes.
properties
IUPAC Name |
(2S,3S)-3-methyl-2-(methylamino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-5(2)6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t5-,6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPIYJQBLVDRRI-WDSKDSINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.